Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound notable for its unique structural features and potential biological activities. This compound integrates an acetylamino group with a tetrahydro-benzothiophene framework, which is significant in medicinal chemistry for its diverse pharmacological properties.
The compound can be synthesized through various chemical reactions, primarily involving the Gewald reaction, which is a well-known method for constructing substituted thiophene derivatives. It has been studied in several contexts, including its synthesis and potential applications in drug development.
Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate falls under the category of heterocyclic compounds, specifically those containing sulfur in their structure. It is classified as a carboxylate ester due to the presence of an ethyl ester functional group.
The synthesis of ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves several steps:
The synthetic route may require optimization for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed for purification. Additionally, continuous flow reactors can enhance efficiency during synthesis.
The molecular formula of ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is , with a molecular weight of approximately 281.35 g/mol. The structure features:
Key structural data includes:
Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield. Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for optimizing outcomes.
The mechanism of action for ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with biological targets:
While specific physical property data such as boiling point and melting point are not extensively documented for this compound, it is generally characterized by:
Key chemical properties include:
Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has potential applications in medicinal chemistry:
This compound exemplifies the intersection of synthetic organic chemistry and pharmacology, highlighting its importance in developing new therapeutic agents.
Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate belongs to the tetrahydrobenzo[b]thiophene class of heterocyclic compounds, characterized by a partially saturated benzothiophene core structure. The systematic IUPAC name precisely describes its molecular architecture: a benzo-fused thiophene ring system with complete saturation at the 4,5,6,7-positions, a ketone functionality at position 7, an acetylated amino group at position 2, and an ethyl ester at position 3 [5]. Its molecular formula is C₁₃H₁₅NO₄S, corresponding to a molecular weight of 281.33 g/mol [10]. The structural complexity arises from the presence of multiple functional groups that influence both its chemical behavior and spatial configuration.
The compound's core consists of a bicyclic system featuring a six-membered cyclohexenone ring fused to a five-membered thiophene ring, creating a planar region conducive to electronic conjugation. This fused system adopts a specific half-chair conformation in the solid state, as confirmed by X-ray crystallographic analysis of closely related structures. The cyclohexenone ring exhibits slight puckering due to the presence of the oxo group at C7, while the thiophene ring remains nearly planar [2]. Key structural parameters include:
Table 1: Key Structural Parameters of Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Parameter | Value | Description |
---|---|---|
Molecular Formula | C₁₃H₁₅NO₄S | |
Molecular Weight | 281.33 g/mol | [10] |
SMILES Code | O=C(C1=C(NC(C)=O)SC2=C1CCC(CC2=O)OCC | [1] |
Hydrogen Bond | N-H···O (2.03Å, 131°) | Forms S(6) ring motif [2] |
Planarity | 5.21° dihedral angle | Between thiophene and ester group |
Crystal System | Monoclinic | Related structure: P2₁/c space group [2] |
The ethyl ester moiety at position 3 and the 2-acetamido group adopt nearly coplanar orientations relative to the thiophene ring, with dihedral angles of 5.21° and 10.06° respectively, facilitating extended conjugation. The presence of both hydrogen bond donor (N-H) and acceptor (carbonyl oxygens) groups enables the formation of intermolecular interactions that significantly influence crystal packing. In the crystalline state, molecules are linked through C-H···O interactions between the tetrahydrobenzothiophene unit and the ethyl ester group, forming C(7) chains propagating along the b-axis direction [2]. This robust hydrogen bonding network contributes to the compound's stability in solid form and influences its solubility characteristics.
The compound exhibits several tautomeric possibilities, particularly involving the enolizable protons adjacent to carbonyl groups. While the keto form predominates in most solvents, the enol form may contribute to its reactivity under basic conditions. Substituent effects significantly modulate its electronic properties: the electron-withdrawing ester group reduces electron density at C3, while the acetamido group provides moderate electron donation at C2, creating a push-pull system across the thiophene π-system. This electronic asymmetry enhances the compound's dipole moment and influences both its spectroscopic properties and chemical reactivity toward electrophiles and nucleophiles [5] [10].
The synthetic origin of ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate traces back to foundational work on heterocyclic systems in the late 20th century. The compound first emerged as an intermediate in pharmaceutical research during the 1980s-1990s, with its initial synthesis documented through the acylation of ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 96334-44-0) using acetyl chloride in chloroform under reflux conditions [4] [7]. This synthetic approach yielded the target compound as crystalline solids with approximately 85% yield after recrystallization from ethanol, establishing an efficient route to this molecular scaffold.
The developmental timeline reveals key milestones:
The compound's discovery was driven by growing interest in hydrogenated heterocycles as conformationally constrained analogs of biologically active molecules. Researchers recognized that the partially saturated benzothiophene core offered advantages over fully aromatic systems, including reduced planarity (potentially decreasing DNA intercalation-related toxicity) and enhanced solubility profiles. The strategic incorporation of the 7-oxo group provided a handle for further chemical modifications, while the 3-carboxylate allowed for ester hydrolysis or transesterification, and the 2-acetamido group offered opportunities for deacylation or replacement with other acyl moieties [7] [9].
Early synthetic challenges centered on regioselectivity issues during the formation of the benzothiophene core and the susceptibility of the 7-oxo group to unwanted reduction or enolization under reaction conditions. These were addressed through optimized cyclocondensation protocols using catalysts such as piperidine acetate and careful control of reaction pH during workup. The crystallization conditions proved crucial for obtaining analytically pure material, with ethanol emerging as the preferred recrystallization solvent due to optimal solubility characteristics and the ability to support beneficial hydrogen bonding networks in the crystal lattice [2] [7].
Table 2: Historical Development of Key Benzothiophene Derivatives
Compound | CAS Number | Molecular Weight | Significance |
---|---|---|---|
Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | 96334-44-0 | 239.29 g/mol | Key synthetic precursor [4] [7] |
Ethyl 2-(acetylamino)-6-iodo-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | 128811-94-9 | 407.22 g/mol | Halogenated analog for cross-coupling [3] |
Ethyl 2-(acetylamino)-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | 1273578-07-6 | 281.33 g/mol | Positional isomer with different reactivity [10] |
Ethyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Not specified | 267.34 g/mol | Saturated analog without keto functionality [2] |
The commercial availability of this compound and its precursors from specialty chemical suppliers like Matrix Scientific and Sigma-Aldrich (AldrichCPR collection) since the early 2000s facilitated broader investigation into its applications [6] [10]. Initially classified as a "rare and unique chemical" for research purposes, its transition to catalog products reflects growing research interest. The current price range of $199-$627 per gram for derivatives highlights both the synthetic complexity and the specialized demand for this scaffold in drug discovery [10].
Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate occupies a strategic position in heterocyclic chemistry as a multifunctional building block for synthesizing pharmacologically active compounds. Its molecular architecture combines hydrogen bond donor/acceptor capabilities, electrophilic sites (carbonyl groups, ester), and nucleophilic regions (α-carbons adjacent to carbonyls), enabling diverse chemical transformations. These include nucleophilic substitutions at the acetamido nitrogen, hydrolysis/decarboxylation of the ester group, aldol-type reactions at the activated methylene groups, and cyclocondensations to form fused polyheterocyclic systems [7] [9].
In medicinal chemistry, this scaffold demonstrates three primary biological relevance aspects:
Kinase Inhibition Potential: The planar benzothiophene core serves as an ATP-mimetic scaffold capable of interacting with kinase catalytic domains. Structural analogs have demonstrated inhibition of phosphotransferases, particularly serine/threonine kinases like MARK2, which are therapeutic targets in cancer and neurodegenerative disorders. The hydrogen bonding capability of the acetamido group mimics the adenine-kinase interactions observed in natural substrates, while the hydrophobic tetrahydrobenzo region occupies allosteric binding pockets [9].
Antimicrobial Activity: Preliminary studies on derivatives show promising activity against Mycobacterium tuberculosis and other bacterial strains. The compound's mechanism appears related to disruption of cell wall synthesis, potentially through interactions with enzymes involved in mycolic acid biosynthesis. The 7-oxo group and sulfur atom may coordinate with metal ions in bacterial enzymes, while the lipophilic nature enhances membrane penetration [7] [9].
Neuroprotective Applications: Derivatives have shown potential in neuronal cell models, possibly through modulation of oxidative stress pathways. The scaffold's ability to cross the blood-brain barrier is attributed to the molecular weight (<500 Da) and balanced lipophilicity (predicted XLogP3 ~2.5) [7].
Table 3: Key Derivatives and Their Biological Applications
Structural Modification | Biological Activity | Mechanistic Insights |
---|---|---|
6-Iodo substitution [3] | Antimycobacterial | Enhanced activity against M. tuberculosis H37Rv strain |
Schiff base formation at N2 [6] | Antiproliferative | Inhibition of tubulin polymerization |
Ester hydrolysis products [9] | Kinase inhibition | IC₅₀ values in low micromolar range against MARK2 |
Thienopyrimidine fused derivatives [9] | Anticancer | Cell cycle arrest in G2/M phase |
The compound's structural versatility enables rational drug design through three key modification sites:
Structure-activity relationship (SAR) studies reveal that modifications significantly impact bioactivity:
Current research explores this scaffold in targeted protein degradation (PROTACs) where its compact structure serves as a warhead binding element. The synthetic accessibility enables rapid analog generation through parallel synthesis approaches, facilitating lead optimization in drug discovery programs. Its significance continues to grow as new biological activities are documented, particularly in the context of emerging antibiotic resistance and targeted cancer therapies [7] [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7